molecular formula C13H16O2 B3056544 Hex-3-enyl benzoate CAS No. 72200-74-9

Hex-3-enyl benzoate

Cat. No. B3056544
CAS RN: 72200-74-9
M. Wt: 204.26 g/mol
InChI Key: BCOXBEHFBZOJJZ-ONEGZZNKSA-N
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Description

Hex-3-enyl benzoate, also known as (Z)-Hex-3-enyl benzoate or 3-Hexenyl benzoate, is a chemical compound with the molecular formula C13H16O2 . It has an average mass of 204.265 Da and a monoisotopic mass of 204.115036 Da . It is classified as an ester .


Molecular Structure Analysis

The molecular structure of Hex-3-enyl benzoate consists of a benzene ring (from the benzoate part) attached to a hex-3-enyl chain (from the Hex-3-enyl part) via an ester linkage .


Physical And Chemical Properties Analysis

Hex-3-enyl benzoate has a molecular weight of 204.2649 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Reactions

Hex-3-enyl benzoate, or similar compounds, have been studied in various chemical synthesis and reaction processes. For instance, the one-step and non-catalytic intramolecular redox reactions of conjugated dienals in subcritical water produce non-conjugated Z-enoic acids like (Z)-hex-3-enoic acid, which can be further transformed into other chemical entities (Chen et al., 2012). Also, the 1,4-cis-hydrogenation of butyl sorbate in supercritical carbon dioxide leads to the formation of butyl Z-hex-3-enoate (Vasil’ev et al., 2018).

Nanophase Segregation in Liquid Crystals

Research in the field of liquid crystals has explored the role of nonpolar solvents like n-hexadecane (HEX) in altering the phase transition temperatures and textures of certain smectic liquid crystals. This indicates potential applications in the modification and tuning of liquid crystal properties (Huang et al., 2002).

Photochromic Properties

Certain compounds structurally similar to hex-3-enyl benzoate, such as 1,3-diazabicyclo[3.1.0]hex-3-enes with substituted quinoline and benzo[h]quinoline rings, have been synthesized and found to exhibit unique photochromic properties in the solid state (Mahmoodi et al., 2011).

Safety And Hazards

Hex-3-enyl benzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, one should wash thoroughly. It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .

properties

IUPAC Name

[(E)-hex-3-enyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOXBEHFBZOJJZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60273930
Record name (3E)-Hex-3-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-3-enyl benzoate

CAS RN

72200-74-9, 75019-52-2
Record name Hex-3-enyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072200749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexenyl benzoate,(E)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075019522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E)-Hex-3-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-3-enyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
GJ Shaw, JM Allen, MK Yates… - Journal of the Science of …, 1990 - Wiley Online Library
… Quantitatively, methyl anisate, ethyl and (Z)-hex-3-enyl benzoate and the previously unreported isopropyl benzoate made only a minor contribution to the GC profile as did the aliphatic …
Number of citations: 42 onlinelibrary.wiley.com
FB Furtado, FJT De Aquino, EA Nascimento… - Molecules, 2014 - mdpi.com
… The main ester present was (Z)-hex-3-enyl benzoate (10.15%) and the major compound of this oil was (Z)-hex-3-en-1-ol (14.23%). Terpenoids (33.84%), long-chain alkanes (27.04%) …
Number of citations: 30 www.mdpi.com
DP Anonis - Flavour and fragrance journal, 1985 - Wiley Online Library
… cis-hex-3-enyl benzoate … oxide, cis-hex-3-eno1, cis-hex-3-ena1, cis-hex-3enyl benzoate, cis-hex-3-enyl salicylate, cis-hex3-enyl tiglate, and cis-hex-3-enyl isovalerate are available. …
Number of citations: 9 onlinelibrary.wiley.com
D Joulain, R Laurent - Flavour and fragrance journal, 1995 - Wiley Online Library
The absolute prepared from an Indian commercial concrete from flowers of Jasminum auriculatum Vahl was examined. Column and molecular distillations, column chromatography and …
Number of citations: 11 onlinelibrary.wiley.com
HL De Pooter, NM Schamp, EA Aboutabl… - Flavour and …, 1991 - Wiley Online Library
Essential oils of leaves of Pistacia khinjuk Stocks, P. chinensis Bunge and P. lentiscus L., prepared by hydrodistillation, and studied by GC and GC‐MS, showed qualitative and …
Number of citations: 78 onlinelibrary.wiley.com
A Omata, K Yomogida, Y Teshima… - Flavour and …, 1991 - Wiley Online Library
… Cinnamic aldehyde 3-Phenylpropyl alcohol Methyl o-methoxybenzoate Benzyl hexanoate Methyl cis-isoeugnol Cuminic alcohol Amy1 salicylate Benzyl tiglate cis-Hex-3-enyl benzoate …
Number of citations: 27 onlinelibrary.wiley.com
A Omata, K Yomogida, S Nakamura… - Flavour and …, 1990 - Wiley Online Library
… Hexyl hexanoate Benzyl formate Benzyl acetate Methyl salicylate Cinnamyl acetate Methyl hexadecanoate Ethyl hexadecanoate Benzyl benzoate cis-Hex-3-enyl benzoate Benzyl …
Number of citations: 22 onlinelibrary.wiley.com
GJ Shaw, JM Allen, MK Yates - Phytochemistry, 1989 - Elsevier
The volatile flavour constituents is peel oil from feijoa fruit (Feijoa sellowiana) have been analysed by capillary GC and GC-MS. Of the 34 constituents identified, 14 are reported for the …
Number of citations: 33 www.sciencedirect.com
S Lavoine‐Hanneguelle, C Périchet… - Chemistry & …, 2014 - Wiley Online Library
For over the past 20 years, a remarkable development in the study and search of natural products has been observed. This is linked to a new market trend towards ecology and also due …
Number of citations: 12 onlinelibrary.wiley.com
Y Ueyama, S Hashimoto, H Nii… - Flavour and fragrance …, 1990 - Wiley Online Library
The volatile constituents of Shi Mei (Rosa davurica Pall.) flower concrete have been investigated by a combination of chromatographic and spectroscopic methods. This essential oil …
Number of citations: 19 onlinelibrary.wiley.com

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